2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)-
Description
The compound 2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)- features a unique spirocyclic scaffold fused with a 1,3,4-oxadiazole ring. This structural motif combines conformational rigidity from the spiro[4.4]nonane core with the electron-deficient, hydrogen-bond-accepting properties of the oxadiazole moiety. Such hybrids are of significant interest in medicinal chemistry, particularly in targeting central nervous system (CNS) receptors and enzymes. For example, derivatives of 2,7-diazaspiro[4.4]nonane have demonstrated extreme potency as sigma receptor (SR) ligands in preclinical models of neuropathic pain, with minimal motor side effects . The oxadiazole substituent enhances binding interactions through π-π stacking and hydrogen bonding, making it a critical pharmacophore .
Properties
CAS No. |
646056-49-7 |
|---|---|
Molecular Formula |
C9H14N4O |
Molecular Weight |
194.23 g/mol |
IUPAC Name |
2-(2,7-diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C9H14N4O/c1-3-10-5-9(1)2-4-13(6-9)8-12-11-7-14-8/h7,10H,1-6H2 |
InChI Key |
RKVHDJADLSYTMY-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCC12CCN(C2)C3=NN=CO3 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Bifunctional Amines
A common method involves reacting 4-piperidone derivatives with diamines under acidic conditions. For example:
-
Step 1 : Treatment of 4-piperidone with 1,2-diaminoethane in the presence of HCl yields the spirocyclic intermediate 2,7-diazaspiro[4.4]nonane via intramolecular Schiff base formation.
-
Step 2 : Protection of the secondary amine with tert-butyloxycarbonyl (Boc) groups (e.g., using Boc₂O) facilitates subsequent functionalization.
Key Conditions :
| Reagent | Solvent | Temperature | Yield |
|---|---|---|---|
| 1,2-diaminoethane | Ethanol/HCl | Reflux | 68% |
| Boc₂O | Dichloromethane | 0–25°C | 92% |
Ring-Closing Metathesis (RCM)
For higher stereochemical control, RCM using Grubbs catalysts has been employed:
-
Step 1 : Diene precursors like N-allyl-4-piperidone are subjected to RCM with Grubbs II catalyst to form the spirocyclic framework.
-
Step 2 : Hydrogenation of the resultant olefin using Pd/C under H₂ gas yields the saturated spiroamine.
Optimization Data :
| Catalyst | Substrate | Time (h) | Yield |
|---|---|---|---|
| Grubbs II (5 mol%) | N-allyl-4-pip | 24 | 75% |
| Pd/C (10 wt%) | Spiroolefin | 12 | 89% |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
For regioselective oxadiazole formation:
-
Step 1 : The spirocyclic amine is functionalized with propargyl bromide to install an alkyne group.
-
Step 2 : Reaction with sodium azide and Cu(I) catalyst forms the 1,3,4-oxadiazole via Huisgen cycloaddition.
Conditions :
| Reagent | Catalyst | Solvent | Yield |
|---|---|---|---|
| Propargyl bromide | CuI | DMF | 70% |
| NaN₃ | Ascorbic acid | H₂O/EtOH | 65% |
Post-Functionalization and Purification
Deprotection of Boc Groups
Final deprotection using trifluoroacetic acid (TFA) in dichloromethane yields the free amine:
Chromatographic Purification
Purification via flash chromatography (silica gel, MeOH/DCM gradients) or HPLC ensures >95% purity.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Overall Yield |
|---|---|---|---|
| Cyclocondensation | Cost-effective, scalable | Moderate stereocontrol | 58–68% |
| RCM | High stereoselectivity | Expensive catalysts | 70–75% |
| CuAAC | Regioselective | Multi-step functionalization | 60–70% |
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
2-(2,7-Diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the oxadiazole ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Alkyl halides, bases like sodium hydroxide (NaOH)
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen functionalities, while reduction could lead to the formation of reduced spiro compounds.
Scientific Research Applications
Anticonvulsant Activity
Research indicates that derivatives of diazaspiro compounds exhibit anticonvulsant properties. For instance, studies have shown that certain derivatives can effectively modulate sodium channels in neuronal cells, thus reducing hyperexcitability associated with seizures. The mechanism involves promoting slow inactivation of sodium channels and inhibiting frequency-dependent sodium currents at low concentrations .
Antimicrobial Properties
Compounds containing the oxadiazole moiety are known for their antimicrobial activity. The incorporation of 2,7-diazaspiro[4.4]nonane into oxadiazole derivatives has been explored for developing new antimicrobial agents. These compounds have demonstrated effectiveness against various bacterial strains, making them promising candidates for further development in treating infections .
Synthesis of Functional Polymers
The unique structure of 2,7-diazaspiro compounds allows them to be utilized as building blocks in the synthesis of functional polymers. These polymers can exhibit enhanced mechanical properties and thermal stability, which are beneficial for various industrial applications such as coatings and composites.
Catalysis
Research has also indicated the potential use of 2,7-diazaspiro[4.4]nonane derivatives as catalysts in organic reactions. Their ability to stabilize transition states can lead to increased reaction rates and improved yields in synthetic processes.
Case Study 1: Anticonvulsant Activity Evaluation
A study evaluated the anticonvulsant effects of a series of diazaspiro derivatives in rodent models. The results showed that specific modifications to the diazaspiro structure significantly enhanced efficacy compared to existing anticonvulsants. The protective index (TD50/ED50) was notably favorable when compared with clinical standards .
Case Study 2: Antimicrobial Screening
In another study focusing on antimicrobial properties, various oxadiazole derivatives were synthesized from 2,7-diazaspiro[4.4]nonane. These compounds underwent screening against Gram-positive and Gram-negative bacteria. Results indicated a broad spectrum of activity with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .
Mechanism of Action
The mechanism of action of 2-(2,7-diazaspiro[4.4]nonan-2-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. In the context of anticancer activity, the compound may induce apoptosis in cancer cells by interacting with key signaling pathways .
Comparison with Similar Compounds
Substituent Variations
The substituent at the 2-position of the spiro scaffold profoundly influences biological activity and physicochemical properties:
Spiro Ring Size Variations
Altering the spiro ring size impacts conformational flexibility and receptor binding:
- 2,7-Diazaspiro[3.5]nonane derivatives: Smaller [3.5] spiro systems exhibit distinct sigma receptor subtype selectivity. For instance, compound 4b (2,7-diazaspiro[3.5]nonane scaffold) acts as an S1R agonist, while the [4.4] analog shows antagonist properties .
Functional Group Comparisons
Oxadiazole vs. Other Heterocycles
- 1,3,4-Oxadiazole : Electron-withdrawing nature enhances metabolic stability and facilitates hydrogen bonding with target receptors. For example, oxadiazole-containing spiro compounds show >100-fold higher S1R affinity than ethyl-substituted analogs .
- Benzothiazole: The compound 9g (7-(6-((4-chlorophenyl)carbamoyl)benzo[d]thiazol-2-yl)-2,7-diazaspiro[4.4]nonane) acts as an Hsp90 inhibitor, highlighting the versatility of spiro scaffolds in targeting diverse biological pathways .
Hydrophobic vs. Polar Substituents
- Hydrophobic groups (e.g., benzyl, 3-phenylpropane): Increase logP (e.g., 2-benzyl derivative: logP ~2.3) and enhance membrane permeability but may reduce solubility .
- Polar groups (e.g., hydroxyl, Boc-protected amines): Improve solubility (e.g., 1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl) but require prodrug strategies for CNS delivery .
Sigma Receptor Ligands
- The 2,7-diazaspiro[4.4]nonane scaffold has yielded compound 4b, which reverses mechanical hypersensitivity in neuropathic pain models via S1R agonism. This contrasts with diazabicyclo[4.3.0]nonane derivatives, which lack subtype selectivity .
Biological Activity
2,7-Diazaspiro[4.4]nonane, 2-(1,3,4-oxadiazol-2-yl)- is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure
The compound features a spirocyclic structure that incorporates both diaza and oxadiazole components. This unique arrangement contributes to its reactivity and biological properties.
| Property | Description |
|---|---|
| Molecular Formula | C₁₅H₂₀N₄O₂ |
| Molecular Weight | 288.35 g/mol |
| CAS Number | Not specified |
The biological activity of 2,7-Diazaspiro[4.4]nonane derivatives is primarily attributed to their ability to interact with specific biological targets. Research has shown that these compounds can inhibit osteoclast activity, which is crucial in the context of bone resorption and osteoporosis treatment.
Key Findings:
- Inhibition of Osteoclasts : Studies have demonstrated that certain derivatives can inhibit both mouse and human osteoclast activities without affecting bone formation. This selective inhibition is vital for developing anti-osteoporotic therapies that minimize adverse effects on bone remodeling processes .
- Interaction with DOCK5 : The compound has been identified as an inhibitor of the guanine nucleotide exchange factor DOCK5, which plays a role in various cellular signaling pathways. The inhibition of DOCK5 could contribute to its effects on osteoclast function .
Case Studies
Recent studies have highlighted the therapeutic potential of 2,7-Diazaspiro[4.4]nonane derivatives:
-
Osteoporosis Treatment :
- A study focused on a derivative known as E197 demonstrated its ability to prevent pathological bone loss in ovariectomized mice, a model for postmenopausal osteoporosis. E197 effectively inhibited osteoclast adhesion to bone surfaces without impairing the activity of osteoblasts involved in bone formation .
- In Vitro Assays :
Comparative Analysis
The following table summarizes the biological activities of selected diazaspiro compounds:
| Compound Name | Biological Activity | IC50 (µM) |
|---|---|---|
| E197 | Osteoclast inhibition | 5 |
| E202 | Osteoclast inhibition | 10 |
| E73 | Weaker DOCK5 inhibition | >20 |
Q & A
Basic: What are the established synthetic routes for 2,7-diazaspiro[4.4]nonane derivatives with oxadiazole substituents?
Methodology:
The synthesis typically involves cyclization reactions to form the spirocyclic core, followed by functionalization with the 1,3,4-oxadiazole moiety. Key steps include:
- Core Formation : Reacting diamines (e.g., 1,1-diaminocyclohexane) with dihalides (e.g., 1,3-dibromopropane) in the presence of a base (e.g., KCO) to form the diazaspiro[4.4]nonane scaffold .
- Oxadiazole Introduction : Coupling the spirocyclic amine with an oxadiazole precursor (e.g., via HATU-mediated amide bond formation or cyclodehydration of acylhydrazides using POCl) .
- Purification : Chromatography (e.g., silica gel or HPLC) is critical for isolating enantiopure forms due to stereochemical complexity .
Basic: How is the stereochemistry of 2,7-diazaspiro[4.4]nonane derivatives characterized?
Methodology:
- Chiral Chromatography : Use chiral stationary phases (e.g., Chiralpak AD-H) to resolve enantiomers .
- X-ray Crystallography : Definitive structural assignment, particularly for sp-hybridized bridgehead atoms .
- NMR Analysis : H-H coupling constants and NOESY experiments to confirm spatial arrangements .
Advanced: How do structural modifications (e.g., oxadiazole vs. pyridazine substituents) affect sigma receptor binding affinity?
Methodology:
-
Comparative SAR Studies : Synthesize analogs with varying substituents (e.g., oxadiazole, pyridazine, methoxy groups) and evaluate binding affinity via radioligand displacement assays (e.g., H-DTG for σ1/σ2 receptors) .
-
Key Findings :
Substituent σ1 K (nM) σ2 K (nM) Oxadiazole 3.5 2.6 Pyridazine 12.4 8.9 Oxadiazole derivatives exhibit higher affinity due to enhanced hydrogen bonding with receptor residues .
Advanced: What computational strategies are used to predict the bioactivity of 2,7-diazaspiro[4.4]nonane derivatives?
Methodology:
- Molecular Docking : Simulate interactions with target proteins (e.g., KRAS or σ receptors) using software like AutoDock Vina .
- QSAR Modeling : Correlate electronic (e.g., Hammett σ) and steric parameters (e.g., Taft Es) with experimental IC values .
- MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories to identify critical binding motifs .
Basic: What analytical techniques validate the purity and identity of these compounds?
Methodology:
- LC-MS : Confirm molecular weight and detect impurities (e.g., diastereomers or unreacted intermediates) .
- Elemental Analysis : Validate stoichiometry (e.g., C, H, N content within ±0.4% of theoretical) .
- Thermogravimetric Analysis (TGA) : Assess thermal stability, particularly for salts (e.g., trifluoroacetate derivatives) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., analgesic vs. osteoclast inhibition)?
Methodology:
- Assay Standardization : Compare IC values across studies using consistent cell lines (e.g., RAW264.7 for osteoclasts) .
- Off-Target Profiling : Screen against unrelated targets (e.g., kinases) to rule out nonspecific effects .
- Metabolite Analysis : Use LC-MS/MS to identify active metabolites that may explain divergent in vivo vs. in vitro results .
Basic: What are the solubility and formulation challenges for in vivo studies?
Methodology:
- Solubility Screening : Test in DMSO, PEG-400, or cyclodextrin-based vehicles; oxadiazole derivatives often require co-solvents due to hydrophobicity .
- Pharmacokinetics : Administer via intraperitoneal injection (10 mg/kg in 10% DMSO/saline) and monitor plasma half-life using LC-MS .
Advanced: How does the spirocyclic scaffold influence pharmacokinetic properties?
Methodology:
-
Comparative PK Studies : Contrast diazaspiro[4.4]nonane derivatives with linear analogs in rodent models.
Parameter Spirocyclic Derivative Linear Analog t (h) 6.2 ± 0.8 2.1 ± 0.3 Oral Bioavailability (%) 45 ± 7 12 ± 3 The constrained geometry reduces metabolic degradation, enhancing half-life .
Advanced: What strategies optimize enantioselective synthesis for chiral diazaspiro compounds?
Methodology:
- Chiral Auxiliaries : Use (R)- or (S)-BINOL to induce asymmetry during cyclization .
- Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze one enantiomer .
- Crystallization-Induced Asymmetry : Seed racemic mixtures with enantiopure crystals to drive resolution .
Advanced: How are 2,7-diazaspiro[4.4]nonane derivatives being explored for KRAS inhibition?
Methodology:
- Fragment-Based Design : Link the spirocyclic core to quinazoline fragments (e.g., via Suzuki coupling) to target KRAS G12D .
- Cellular Assays : Measure inhibition of MAPK/ERK signaling in H358 (NSCLC) cells using Western blotting .
- Patent Analysis : Review recent claims (e.g., WO2024/XXXXXX) for novel covalent-binding strategies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
